molecular formula C20H12N2O3S B8068831 A-769662

A-769662

Cat. No.: B8068831
M. Wt: 360.4 g/mol
InChI Key: VETSDIJERJUOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-769662 is a potent activator of AMP-activated protein kinase (AMPK), a crucial enzyme involved in cellular energy homeostasis. This compound is known for its ability to allosterically bind to the β and γ subunits of AMPK and inhibit its dephosphorylation on Thr172 . This compound has been extensively studied for its potential therapeutic applications, particularly in metabolic disorders and inflammatory diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-769662 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification and characterization to ensure its purity and potency .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification, and the final product is subjected to rigorous quality control measures to ensure consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions

A-769662 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

A-769662 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the activation and regulation of AMPK.

    Biology: Investigated for its role in cellular energy homeostasis and metabolic regulation.

    Medicine: Explored for its potential therapeutic effects in metabolic disorders, such as diabetes and obesity, as well as inflammatory diseases.

    Industry: Utilized in the development of new drugs targeting AMPK pathways

Mechanism of Action

A-769662 exerts its effects by directly activating AMPK. It mimics the effects of AMP by allosterically activating AMPK and inhibiting its dephosphorylation. This leads to the phosphorylation of downstream targets such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid metabolism. The activation of AMPK by this compound results in various physiological effects, including increased glucose uptake and inhibition of fatty acid synthesis .

Comparison with Similar Compounds

A-769662 is unique in its ability to selectively activate AMPK heterotrimers containing the β1 subunit. Similar compounds include:

This compound stands out due to its direct and specific activation of AMPK, making it a valuable tool for studying the physiological roles of this enzyme and its potential therapeutic applications.

Properties

IUPAC Name

3-[4-(2-hydroxyphenyl)phenyl]-4,6-dioxo-7H-thieno[2,3-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O3S/c21-9-14-18(24)17-15(10-26-20(17)22-19(14)25)12-7-5-11(6-8-12)13-3-1-2-4-16(13)23/h1-8,10,14,23H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETSDIJERJUOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C3=CSC4=C3C(=O)C(C(=O)N4)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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